2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine
Description
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is a pyrimidine derivative featuring a sulfanyl (-S-) group attached to a 2,2-diethoxyethyl substituent at the 2-position of the pyrimidine ring. Pyrimidines with sulfanyl substituents are widely studied for their biological activities, including antiviral and anticancer properties, as well as their utility in crystallographic studies due to their hydrogen-bonding capabilities .
Structure
3D Structure
Properties
CAS No. |
55862-33-4 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H16N2O2S/c1-3-13-9(14-4-2)8-15-10-11-6-5-7-12-10/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
QCVMCZLFUHARQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC1=NC=CC=N1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with 2,2-diethoxyethylthiol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction is facilitated by the electrophilic nature of the sulfanyl group, which can react with nucleophiles such as cysteine residues in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine with structurally similar sulfanylpyrimidine derivatives reported in the literature:
Key Observations:
- Substituent Effects : The diethoxyethyl group in the target compound introduces steric bulk and enhanced hydrophilicity compared to simpler substituents like methylsulfanyl (-SMe) or aryl groups (-SAr) . This may improve solubility in polar solvents but reduce membrane permeability.
- However, the ethoxy oxygen atoms may participate in weak C–H···O interactions.
- Synthesis Complexity : The diethoxyethylsulfanyl group likely requires multistep synthesis, similar to methoxyethyl analogs (e.g., via nucleophilic substitution with 1-bromo-2-diethoxyethane under basic conditions) .
Crystallographic and Hydrogen-Bonding Behavior
- Pyrimidine-2,4-diones (e.g., ) exhibit planar heterocyclic rings and form intramolecular S(5) motifs via C–H···S bonds. In contrast, the diethoxyethyl group may induce non-planar conformations due to steric hindrance.
- Acetamide Derivatives (e.g., ) utilize N–H···N/O hydrogen bonds to create inversion dimers (R₂²(8) motifs). The target compound’s lack of amide groups would preclude such interactions but may rely on ethoxy-oxygen-mediated packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
